![molecular formula C19H15N3O3 B5315397 methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate](/img/structure/B5315397.png)
methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate
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Overview
Description
Methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate, also known as MBCVA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate is not fully understood. However, it has been suggested that methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate may inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One advantage of using methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate in lab experiments is that it has been shown to be relatively non-toxic to normal cells. However, one limitation is that it may have limited solubility in certain solvents, which could impact its effectiveness in certain assays.
Future Directions
There are several potential future directions for research on methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate. One area of interest is the development of methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate analogs that may have improved anti-tumor properties. Additionally, further studies could be conducted to better understand the mechanism of action of methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate and its potential applications in treating other diseases. Finally, more research could be conducted to optimize the synthesis method of methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate to improve its yield and purity.
Conclusion
In conclusion, methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate could lead to the development of new treatments for cancer and other diseases.
Synthesis Methods
The synthesis of methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate involves the reaction of 4-hydroxyphenylacetic acid with 2-(1H-benzimidazol-2-yl)-2-cyanovinyl bromide in the presence of potassium carbonate and methyl iodide. This reaction yields methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate as a white crystalline solid with a melting point of 174-175°C.
Scientific Research Applications
Methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate has been studied for its potential anti-tumor properties. In one study, methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate was shown to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Additionally, methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
properties
IUPAC Name |
methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-24-18(23)12-25-15-8-6-13(7-9-15)10-14(11-20)19-21-16-4-2-3-5-17(16)22-19/h2-10H,12H2,1H3,(H,21,22)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNKHLULSVPQOW-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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